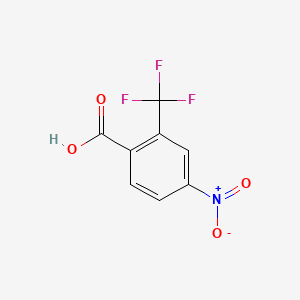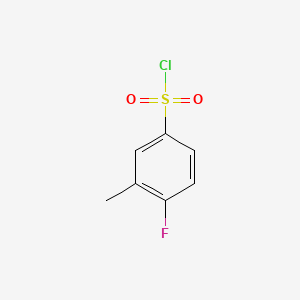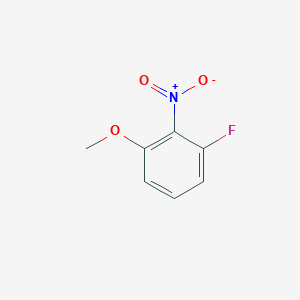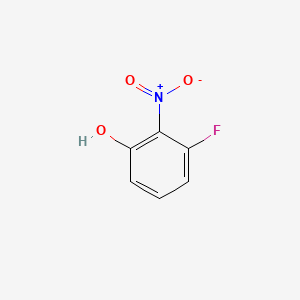![molecular formula C12H8FNO2S B1304264 1-Fluor-4-[(4-Nitrophenyl)sulfanyl]benzol CAS No. 2438-85-9](/img/structure/B1304264.png)
1-Fluor-4-[(4-Nitrophenyl)sulfanyl]benzol
Übersicht
Beschreibung
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with the molecular formula C12H8FNO2S and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a fluorine atom and a nitrophenyl sulfanyl group attached to a benzene ring. It is commonly used in proteomics research and has various applications in scientific research .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Analyse Chemischer Reaktionen
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions include amino derivatives, substituted benzene derivatives, and oxidized sulfur compounds.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom and sulfanyl group can engage in various substitution and addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:
4-Fluoronitrobenzene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-Nitrophenylsulfanylbenzene: Lacks the fluorine atom, which reduces its potential for nucleophilic substitution reactions.
1-Fluoro-4-[(4-aminophenyl)sulfanyl]benzene: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.
These comparisons highlight the unique combination of functional groups in 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUMIWSFRGDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382421 | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-85-9 | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)


![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)








